molecular formula C8H17NO2S B13513521 tert-Butyl 2-((2-aminoethyl)thio)acetate

tert-Butyl 2-((2-aminoethyl)thio)acetate

Cat. No.: B13513521
M. Wt: 191.29 g/mol
InChI Key: PBIAQWQZUZUIIC-UHFFFAOYSA-N
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Description

tert-Butyl 2-((2-aminoethyl)thio)acetate is a sulfur-containing ester derivative characterized by a tert-butyl ester group, a thioether linkage, and a terminal primary amine. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science research. Its structure combines hydrolytic stability (due to the bulky tert-butyl group) with nucleophilic reactivity at the thioether and amine sites, enabling applications in drug conjugation, polymer chemistry, and ligand design .

Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

tert-butyl 2-(2-aminoethylsulfanyl)acetate

InChI

InChI=1S/C8H17NO2S/c1-8(2,3)11-7(10)6-12-5-4-9/h4-6,9H2,1-3H3

InChI Key

PBIAQWQZUZUIIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CSCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-((2-aminoethyl)thio)acetate typically involves the reaction of tert-butyl bromoacetate with 2-aminoethanethiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions generally include a solvent like acetonitrile or dimethylformamide, and the reaction is conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The product is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-((2-aminoethyl)thio)acetate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: The thioether linkage in this compound can participate in nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, conducted in solvents like dichloromethane or acetonitrile.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in solvents like tetrahydrofuran or ethanol.

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Alkylated or acylated thioethers.

Scientific Research Applications

Chemistry: tert-Butyl 2-((2-aminoethyl)thio)acetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of thioether-containing molecules on biological systems. It can be used to modify peptides and proteins to investigate their structure and function.

Medicine: this compound has potential applications in medicinal chemistry. It can be used to synthesize drug candidates that target specific enzymes or receptors in the body.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((2-aminoethyl)thio)acetate involves its interaction with specific molecular targets in biological systems. The thioether linkage allows the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to the inhibition or activation of these biological molecules, depending on the specific context. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 2-((2-aminoethyl)thio)acetate with analogous compounds, focusing on structural variations, physicochemical properties, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Aminoethyl-thio, tert-butyl ester ~205.3* Drug conjugation, nucleophilic reactivity [Inferred]
tert-Butyl 2-(2-chloroethoxy)acetate Chloroethoxy, tert-butyl ester 194.6 Alkylating agent, intermediate synthesis
tert-Butyl 2-(4-aminophenyl)acetate Aminophenyl, tert-butyl ester 221.3 Aromatic amine for drug scaffolds
tert-Butyl 3-(4-hydroxybutoxy)propanoate Hydroxybutoxy, tert-butyl ester 218.3 Hydrophilic polymer precursor
N-(4-Chlorophenyl)-2-((5-methyltriazinoindolyl)thio)acetamide Chlorophenyl, triazinoindole-thio, acetamide ~400* Protein-binding, anticancer research
2-[(γ-ω-perfluoro-C4-20-alkyl)thio]acetamide derivatives Perfluoroalkyl-thio, acetamide Variable Surfactants, persistent environmental toxins

*Calculated based on structural formula.

Substituent-Driven Reactivity and Stability

  • Aminoethyl-thio vs. Chloroethoxy (): The aminoethyl-thio group in the target compound exhibits nucleophilic reactivity at both sulfur and nitrogen, enabling crosslinking or conjugation with electrophiles (e.g., maleimides). In contrast, tert-butyl 2-(2-chloroethoxy)acetate serves as an alkylating agent due to its labile chlorine atom .
  • Aromatic vs. Aliphatic Amines (): tert-Butyl 2-(4-aminophenyl)acetate contains an aromatic amine, which is less basic than the aliphatic amine in the target compound. This difference impacts solubility (aromatic amines are less water-soluble) and reactivity in diazotization or azo-coupling reactions .

Physicochemical Properties

  • Hydrophilicity: Compounds with hydrophilic substituents (e.g., tert-butyl 3-(4-hydroxybutoxy)propanoate in ) exhibit higher water solubility compared to the target compound, which has moderate solubility due to the hydrophobic tert-butyl group and polar aminoethyl-thio moiety .
  • Thermal Stability: The tert-butyl group enhances thermal stability across all analogs, but the presence of electron-withdrawing groups (e.g., nitro in ) reduces ester stability under acidic conditions .

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